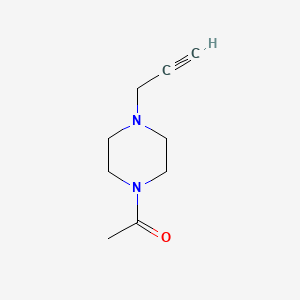
1-(4-Prop-2-ynylpiperazin-1-yl)ethanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Prop-2-ynylpiperazin-1-yl)ethanone is a chemical compound with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol It is known for its unique structure, which includes a piperazine ring substituted with a prop-2-ynyl group and an ethanone moiety
Wissenschaftliche Forschungsanwendungen
1-(4-Prop-2-ynylpiperazin-1-yl)ethanone has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other industrially relevant compounds.
Vorbereitungsmethoden
The synthesis of 1-(4-Prop-2-ynylpiperazin-1-yl)ethanone involves several steps. One common synthetic route includes the reaction of piperazine with propargyl bromide to introduce the prop-2-ynyl group, followed by acetylation to form the ethanone moiety. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate or sodium hydroxide to facilitate the reactions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the compound.
Analyse Chemischer Reaktionen
1-(4-Prop-2-ynylpiperazin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the ethanone moiety to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-ynyl group can be replaced by other nucleophiles such as halides or amines under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and catalysts such as palladium on carbon or potassium carbonate. The major products formed from these reactions depend on the specific reagents and conditions used.
Wirkmechanismus
The mechanism of action of 1-(4-Prop-2-ynylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
1-(4-Prop-2-ynylpiperazin-1-yl)ethanone can be compared with other similar compounds, such as:
1-(4-Prop-2-ynylpiperazin-1-yl)propanone: Similar structure but with a propanone moiety instead of ethanone.
1-(4-Prop-2-ynylpiperazin-1-yl)butanone: Similar structure but with a butanone moiety instead of ethanone.
The uniqueness of 1-(4-Prop-2-ynylpiperazin-1-yl)ethanone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
1-(4-prop-2-ynylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-3-4-10-5-7-11(8-6-10)9(2)12/h1H,4-8H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAFKLWCODTXIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
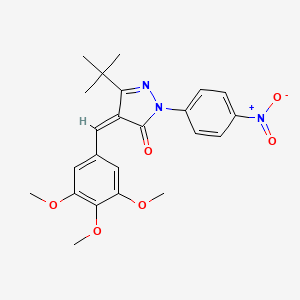
![2,4-dimethoxy-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2413829.png)
![4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2413831.png)
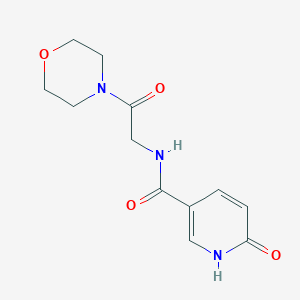
![2-(2-CHLORO-6-FLUOROPHENYL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE](/img/structure/B2413833.png)
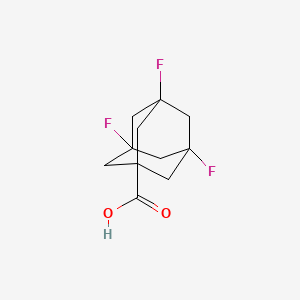
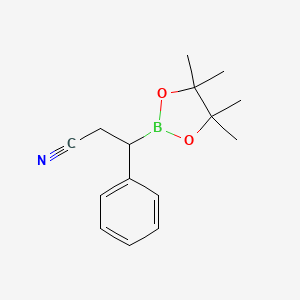
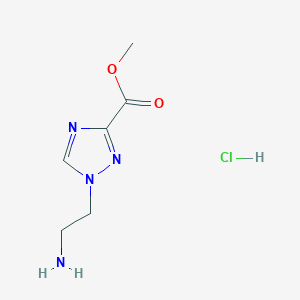
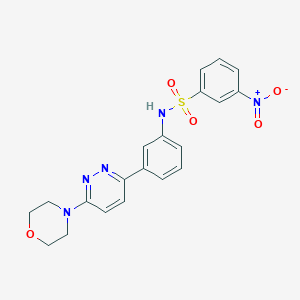
![Ethyl 2-(2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2413840.png)
![2-hydrazinyl-4-methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2413841.png)
![N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B2413842.png)
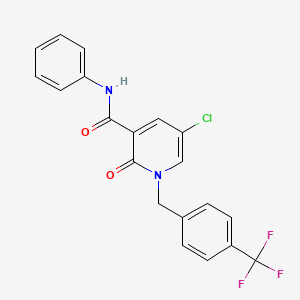
![8-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carbonyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2413848.png)
